Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne is a terminal alkyne with the molecular formula C6H10, characterized by its branched structure featuring a triple bond at the terminal position. This compound is valued for its role as a versatile building block in organic synthesis, particularly in the preparation of specialty chemicals and pharmaceuticals. Its sterically hindered structure enhances selectivity in coupling reactions, such as Sonogashira and click chemistry applications. The compound's high purity and stability under standard conditions make it suitable for precise synthetic workflows. Additionally, its reactivity with electrophiles and transition metal catalysts underscores its utility in constructing complex molecular architectures.
3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne structure
Product Name:3,3-Dimethyl-1-butyne
CAS No:917-92-0
MF:C6H10
MW:82.1436018943787
MDL:MFCD00008852
CID:40217
PubChem ID:13512
Update Time:2025-11-05

3,3-Dimethyl-1-butyne Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-1-butyne
    • 3-3'-Dimethyl-1-Butyne
    • (CH3)3CCequivCH
    • 3,3,3-Trimethylpropyne
    • 3,3-dimethyl-but-1-yne
    • 3,3-Dimethylbutyne
    • 1-BUTYNE, 3,3-DIMETHYL-
    • 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
    • 3,3-DIMETHYLBUTYNE-1
    • TERT-BUTYLACETYLENE
    • T-BUTYL ACETYLENE
    • 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
    • 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
    • 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
    • TERT-BUTYLETHYNE
    • 3,3-dimethylbut-1-yne
    • : 3,3-Dimethyl-1-butyne
    • 3,3-Dimethyl-1-butyne (ACI)
    • 2,2-Dimethyl-3-butyne
    • Neohexyne
    • EN300-83192
    • MFCD00008852
    • DTXCID20161162
    • PX4NL23U52
    • J-511081
    • CHEMBL1908221
    • 3.3-dimethyl-1-butyne
    • (CH3)3CC.$.CH
    • EC 213-035-3
    • EINECS 213-035-3
    • B1114
    • 3,3-dimethyl- 1-butyne
    • DTXSID70238671
    • F15435
    • DB-006265
    • NS00005046
    • t-Butylacetylene
    • AKOS015841094
    • 917-92-0
    • tert-butyl acetylene
    • UNII-PX4NL23U52
    • A844068
    • BDBM50027798
    • tert-butylacetylide
    • 51730-68-8
    • 3,3Dimethylbutyne
    • 3, 3-dimethyl-but-1-yne
    • F0001-2465
    • 3,3-Dimethyl-1-butyne, 98%
    • tert-butylacetyiene
    • 1-BUTYNE,3,3-DIMETHYL-
    • tertbutylacetylene
    • 2,2-dimethyl-but-3-yne
    • 3,3-dimethyl-but-l-yne
    • MDL: MFCD00008852
    • Inchi: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
    • InChI Key: PPWNCLVNXGCGAF-UHFFFAOYSA-N
    • SMILES: C#CC(C)(C)C
    • BRN: 1697100

Computed Properties

  • Exact Mass: 82.07830
  • Monoisotopic Mass: 82.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 73.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.667 g/mL at 25 °C(lit.)
  • Melting Point: −78 °C (lit.)
  • Boiling Point: 38°C
  • Flash Point: Fahrenheit: -13 ° f
    Celsius: -25 ° c
  • Refractive Index: n20/D 1.374(lit.)
  • Water Partition Coefficient: Miscible with chloroform, benzene and toluene. Immiscible with water.
  • Stability/Shelf Life: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
  • PSA: 0.00000
  • LogP: 1.66570
  • Vapor Pressure: 7.88 psi ( 20 °C)
  • Solubility: Not determined
  • Sensitiveness: Sensitive to heat

3,3-Dimethyl-1-butyne Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H224,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 3295 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 12-36/37/38
  • Safety Instruction: S3-S16-S26-S33-S7/9
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • Storage Condition:0-10°C
  • Safety Term:3
  • Packing Group:I
  • Risk Phrases:R12; R36/37/38

3,3-Dimethyl-1-butyne Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

3,3-Dimethyl-1-butyne Pricemore >>

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3,3-Dimethyl-1-butyne Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol ,  Trioctylmethylammonium chloride Solvents: Xylene ;  reflux; reflux
Reference
Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction
Zakrzewski, J.; Huras, B.; Sas, A.; Zelechowski, K.; Bombinska, D., Polish Journal of Chemistry, 2008, 82(5), 1051-1057

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination
Collier, Wayne L.; Macomber, R. S., Journal of Organic Chemistry, 1973, 38(7), 1367-9

Production Method 3

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Production Method 4

Reaction Conditions
Reference
Small rings. 38. Tetra-tert-butyltetrahedrane
Maier, Guenther; Pfriem, Stephan; Schaefer, Ulrich; Malsch, Klaus Dieter; Matusch, Rudolf, Chemische Berichte, 1981, 114(12), 3965-87

Production Method 5

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ,  Phosphonium, tetraoctyl-, chloride (1:1)
Reference
Diols as effective cocatalysts in the phase-transfer-catalyzed preparation of 1-alkynes from 1,2-dihalides
Dehmlow, Eckehard V.; Thieser, Rainer; Sasson, Yoel; Neumann, Ronny, Tetrahedron, 1986, 42(13), 3569-74

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Pinacol
Reference
Convenient procedures for the preparation of tert-butylacetylene and vinylacetylene
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1990, 20(21), 3355-8

Production Method 8

Reaction Conditions
Reference
Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis
Dehmlow, Eckehard V.; Lissel, Manfred, Tetrahedron, 1981, 37(9), 1653-8

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 40 °C
Reference
Substituent effects on the photorearrangement of unsymmetrically substituted diazinobarrelenes
Hsieh, Hsing-Pang; Chen, Ann-Cheng; Villarante, Nelson R.; Chuang, Gary J.; Liao, Chun-Chen, RSC Advances, 2013, 3(4), 1165-1178

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Reference
Synthesis of terbinafine
Han, Ying; Huang, Jizi; Tu, Shunzi, Zhongguo Yaoke Daxue Xuebao, 2001, 32(1), 8-9

Production Method 11

Reaction Conditions
Reference
Vinyl triflates in synthesis. I. tert-Butylacetylene
Hargrove, Robert J.; Stang, Peter J., Journal of Organic Chemistry, 1974, 39(4), 581-2

Production Method 12

Reaction Conditions
Reference
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ;  reflux
Reference
Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry
Zakrzewski, Jerzy; Huras, Bogumila; Kryczka, Krzysztof; Sidorczuk, Wieslaw; Strzelecki, Maciej, Chemik, 2007, 60,

Production Method 14

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives
Kakuuchi, Akito; Taguchi, Takeo; Hanzawa, Yuji, Tetrahedron Letters, 2003, 44(5), 923-926

Production Method 15

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  11 h, 5 °C → rt
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ;  2 h, < 30 °C → 30 °C
Reference
Regioselective synthesis of novel heterophanes from 4-amino-triazoles
Chande, Madhukar S.; Athalye, Shailesh S.; Godbole, Ajit A., Indian Journal of Chemistry, 2004, (3), 670-673

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride ;  10 min, 170 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ;  30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ;  2 h, 30 °C
Reference
Synthesis and structural studies of novel 1,3,4-oxadiazolophanes
Chande, Madhukar S.; Godbole, Ajit A.; Coutinho, Evans; Desai, Prashant, Indian Journal of Chemistry, 2003, (2), 397-400

Production Method 18

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ;  6 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Production Method 19

Reaction Conditions
1.1 Reagents: Ammonia ,  Sodium amide
1.2 Reagents: Ammonium chloride
Reference
Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds
Pruesse, Tilmann; Lebrilla, Carlito B.; Drewello, Thomas; Schwarz, Helmut, Journal of the American Chemical Society, 1988, 110(18), 5986-93

Production Method 20

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Nickel sulfate (NiSO4) Solvents: tert-Butanol ;  2 h, 25 - 30 °C
Reference
Alkylation of acetylene by tert-butyl alcohol
Kazakov, P. V.; Demina, E. I., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135

3,3-Dimethyl-1-butyne Raw materials

3,3-Dimethyl-1-butyne Preparation Products

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3,3-Dimethyl-1-butyne Spectrogram

13C NMR
13C NMR
GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR

Additional information on 3,3-Dimethyl-1-butyne

3,3-Dimethyl-1-butyne: Structural Insights and Emerging Applications in Chemical and Biological Research

The compound 3,3-dimethyl-1-butyne, identified by the CAS Registry Number CAS No. 917-92-0, represents a structurally unique alkyne-functionalized organic compound with significant potential in diverse scientific domains. Its chemical formula—C6H8—highlights a linear carbon chain terminated by a triple bond (i.e., -C≡C-) at the terminal position. This configuration positions it as a valuable precursor in synthetic chemistry, particularly for constructing complex molecules through cumulative alkyne-based reactions. Recent advancements in computational modeling have further elucidated its electronic properties, revealing enhanced reactivity compared to conventional terminal alkynes due to the steric hindrance introduced by the two methyl groups adjacent to the triple bond.

In pharmaceutical research, 3,3-dimethyl-1-butyne has emerged as an intriguing intermediate for synthesizing bioactive compounds. A 2022 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing bicyclic scaffolds with anti-inflammatory properties. Researchers leveraged its triple bond for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling site-specific conjugation with drug carriers such as polyethylene glycol (PEG). This approach resulted in targeted delivery systems with improved pharmacokinetic profiles, underscoring its role in advancing bioorthogonal chemistry applications.

The compound’s structural rigidity also finds relevance in materials science. A 2023 investigation highlighted its use as a monomer in click chemistry-based polymerization processes. When combined with diynes and azides under strain-promoted conditions, it formed cross-linked networks exhibiting exceptional thermal stability (up to 200°C) and tunable mechanical properties. These polymers are now being explored for biomedical implants and wearable sensors due to their biocompatibility and ability to undergo reversible shape-memory transitions—a breakthrough documented in Nature Communications.

In analytical chemistry, the compound serves as a critical reference standard for quantifying trace alkyne-containing metabolites in biological matrices. High-resolution mass spectrometry (HRMS) studies using isotopically labeled variants of CAS No. 917-92-0 have improved detection limits for endogenous alkynes by two orders of magnitude. This advancement is pivotal for metabolomics research targeting lipid mediators implicated in cardiovascular diseases.

Bioconjugation strategies involving this compound have also advanced live-cell imaging techniques. A 2024 report described its use as a fluorescent probe precursor when coupled with tetrazine derivatives via inverse electron-demand Diels-Alder reactions (iEDDA). The resulting probes exhibited minimal cytotoxicity while enabling real-time tracking of intracellular lipid droplet dynamics—a capability validated through confocal microscopy studies on HeLa cells.

Synthetic methodologies involving 3,3-dimethyl-1-butyne continue to evolve with green chemistry principles. Recent solvent-free protocols employing solid-supported catalysts have achieved yields exceeding 95% while eliminating hazardous solvents like tetrahydrofuran (THF). Such improvements align with sustainability goals outlined by the ACS Green Chemistry Institute® and are detailed in Green Chemistry Perspectives.

The compound’s unique reactivity profile has also spurred investigations into asymmetric synthesis applications. Enantioselective additions using chiral Brønsted acid catalysts have successfully generated optically pure β-amino acids—key intermediates for producing chiral pharmaceuticals—with enantiomeric excesses surpassing 98%. These findings were featured prominently at the 2024 International Symposium on Organic Synthesis.

In conclusion, CAS No. 917-92-0 (3,3-dimethyl-1-butyne) exemplifies how seemingly simple molecular architectures can drive multidisciplinary innovation across medicinal chemistry, materials engineering, and analytical science. Its continued exploration promises further breakthroughs as researchers exploit its inherent structural features through advanced synthetic strategies and cutting-edge analytical techniques.

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